7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Übersicht

Beschreibung

“7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the molecular formula C12H14O3 . It is used in laboratory chemicals .

Molecular Structure Analysis

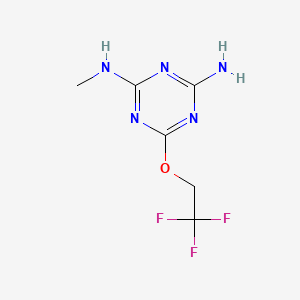

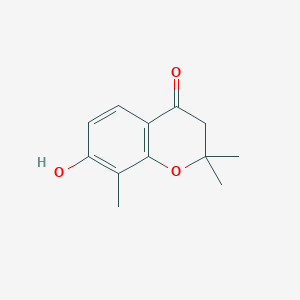

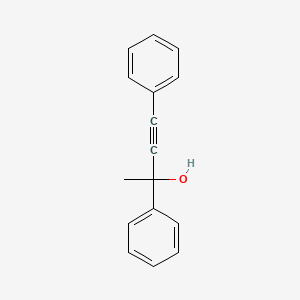

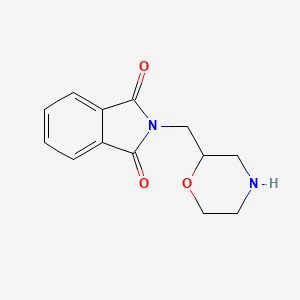

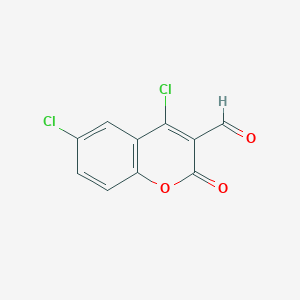

The molecular structure of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is characterized by a chromen-4-one core, which is a bicyclic system containing a benzene ring fused to a pyran ring. The molecule also contains three methyl groups and a hydroxy group .Physical And Chemical Properties Analysis

The molecular weight of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is 206.244 .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several scientific research applications for the compound 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. Below is a detailed analysis focusing on unique applications, each with its own section.

Synthesis Methods

Various synthesis methods have been developed for derivatives of 4H-chromenes, including 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one . These methods include DBU catalysis, green catalysts like 3-nitrophenylboronic acid, lipase-catalyzed synthesis, baker’s yeast catalytic one-pot synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition. Modifications to its structure, such as replacing and extending the alkyl side chain with a polar and bulky group, could improve its activity inside the active pocket of enzymes like LOX (lipoxygenase), enhancing its inhibitory activity .

Antioxidant Properties

Derivatives of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one , like DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), are known to contribute to antioxidant properties in Maillard reaction intermediates. Research has been conducted to understand the source of this antioxidant activity by synthesizing hydroxyl group protected DDMP derivatives .

Coumarin Derivatives Synthesis

The compound serves as a precursor in the synthesis of new classes of coumarin derivatives through reactions like Williamson etherification. This process involves reacting 7-Hydroxy-2H-chromen-2-one with alkyl halides in the presence of potassium carbonate in DMF (dimethylformamide) .

Pechmann Coumarin Synthesis Method

An effective method based on the Pechmann coumarin synthesis approach has been developed to synthesize 7-hydroxy-4-substituted coumarin derivatives under various conditions .

Natural Fragrances and Biosynthesis

Coumarin and 7-hydroxy coumarins are significant as natural fragrances with a characteristic odor similar to vanilla beans. The hydroxy position at 7 plays an important role in biosynthesis. Novel compounds have been synthesized from 8-formyl-7-hydroxy coumarin for bio-evaluation .

Safety and Hazards

According to the safety data sheet, this compound does not meet the classification criteria for physical, health, or environmental hazards based on available data . In case of eye contact, rinse immediately with plenty of water and seek medical attention. If ingested or inhaled, seek medical attention immediately .

Eigenschaften

IUPAC Name |

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVKPSHYVRAUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369485 | |

| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50544-72-4 | |

| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)

![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)